2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-3-32-20-6-4-19(5-7-20)22-9-11-25(28-27-22)29-12-14-30(15-13-29)26(31)18(2)35-21-8-10-23-24(16-21)34-17-33-23/h4-11,16,18H,3,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHTYZKWZSQVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure includes a benzo[d][1,3]dioxole moiety and a pyridazine derivative linked through a piperazine unit, suggesting a diverse range of biological activities.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 422.44 g/mol. The presence of multiple functional groups and heterocycles indicates potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structural features exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize the notable biological activities attributed to this compound and its analogs.
Anticancer Activity
Research has demonstrated that compounds featuring the benzo[d][1,3]dioxole structure can exhibit potent anticancer properties. For instance, studies on related compounds have shown significant antitumor activity:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as EGFR inhibition and modulation of apoptosis pathways involving proteins like Bax and Bcl-2 .
Neuropharmacological Activity
The compound's structural components also suggest potential activity at dopamine receptors. Studies indicate that similar compounds can act as selective agonists for the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor:
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| Compound 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This profile indicates potential therapeutic applications in treating disorders associated with dopamine dysregulation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Anticancer Mechanism : Inhibition of EGFR signaling pathways leading to reduced cell proliferation and induction of apoptosis.
- Dopamine Receptor Modulation : Selective activation of D3 receptors may influence neurochemical signaling beneficial in treating conditions like schizophrenia or Parkinson's disease.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the benzo[d][1,3]dioxole scaffold. These derivatives were tested for their cytotoxic effects on various cancer cell lines and demonstrated promising results in terms of selectivity and potency compared to standard chemotherapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and viability . The mechanism of action is believed to involve interactions with bacterial cell membranes or essential metabolic pathways.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The piperazine and pyridazine components may enhance the selectivity and potency against cancerous cells, making them suitable candidates for further development as anticancer agents.
Neuropharmacological Effects
Compounds with piperazine structures have been linked to neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of this compound with neurotransmitter receptors could lead to therapeutic effects in mood disorders . Preliminary studies suggest that modifications to the piperazine ring can alter the affinity for serotonin and dopamine receptors, indicating a pathway for developing novel psychotropic medications.
Synthesis and Characterization
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Molecular Docking
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational analyses help elucidate the mechanism by which the compound exerts its biological effects and guide further modifications for enhanced activity . The results indicate that the compound has favorable interactions with target proteins implicated in microbial resistance and cancer progression.
Case Studies
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked propan-1-one derivatives. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications:
Pyridazine vs. Phenyl Core : The target compound’s pyridazine ring (vs. phenyl in ) may improve binding to kinases or receptors requiring planar heteroaromatic interactions .
Ethoxy Group: Compared to electron-withdrawing groups (-NO₂, -CF₃) in , the ethoxy substituent likely increases solubility and reduces steric hindrance .
Benzo[d][1,3]dioxol-oxy vs. Halogen Substituents : The dioxolane ring offers metabolic resistance over halogens (e.g., Cl, Br), which are prone to oxidative dehalogenation .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- Benzo[d]dioxol-5-yloxy propanone core : Derived from sesamol (3,4-methylenedioxyphenol) via etherification and subsequent ketone formation.
- 6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine : Synthesized through cyclocondensation of hydrazine with a diketone precursor, followed by functionalization with piperazine.
Coupling these fragments via a nucleophilic acyl substitution or amide bond formation completes the synthesis.
Synthesis of Key Intermediates
Benzo[d]dioxol-5-yloxy Propanone Core
The benzo[d]dioxole moiety is synthesized from sesamol, which undergoes alkylation with 1-bromopropan-2-one under basic conditions:
Reaction Scheme :
$$ \text{Sesamol} + \text{1-Bromopropan-2-one} \xrightarrow[\text{Acetone}]{\text{K}2\text{CO}3, \Delta} \text{2-(Benzo[d]dioxol-5-yloxy)propan-1-one} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K$$2$$CO$$3$$ |
| Temperature | 60–70°C |
| Reaction Time | 12–16 h |
| Yield | 78–82% |
The product is purified via recrystallization from ethanol, yielding white crystals (m.p. 112–114°C). Characterization by $$ ^1\text{H NMR} $$ confirms the presence of the methylenedioxy group (δ 5.95 ppm, singlet) and the ketone carbonyl (δ 208 ppm in $$ ^{13}\text{C NMR} $$).
6-(4-Ethoxyphenyl)pyridazin-3-yl Piperazine
Pyridazinone Formation
A cyclocondensation reaction between 4-ethoxyphenylglyoxal and hydrazine hydrate forms the pyridazinone core:
$$ \text{4-Ethoxyphenylglyoxal} + \text{Hydrazine Hydrate} \xrightarrow[\text{Ethanol}]{\Delta} \text{6-(4-Ethoxyphenyl)-3(2H)-pyridazinone} $$
Key Data :
- Yield : 65–70% after recrystallization (ethanol/water).
- Characterization : IR spectroscopy shows C=O stretch at 1665 cm$$^{-1}$$.
Chlorination and Piperazine Coupling
The pyridazinone is chlorinated using phosphorus oxychloride to yield 3-chloro-6-(4-ethoxyphenyl)pyridazine, which subsequently reacts with piperazine:
$$ \text{3-Chloro-6-(4-ethoxyphenyl)pyridazine} + \text{Piperazine} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3} \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ |
| Temperature | 100–110°C |
| Reaction Time | 8–10 h |
| Yield | 60–65% |
Coupling Strategies
The final step involves coupling the propanone core with the piperazine-pyridazine fragment. Two methods are prevalent:
Nucleophilic Acyl Substitution
Activation of the ketone as an acyl chloride using thionyl chloride, followed by reaction with the piperazine nitrogen:
$$ \text{2-(Benzo[d]dioxol-5-yloxy)propanoyl chloride} + \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} \xrightarrow[\text{THF}]{\text{Et}_3\text{N}} \text{Target Compound} $$
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et$$_3$$N |
| Temperature | 0°C → RT |
| Yield | 50–55% |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation:
$$ \text{2-(Benzo[d]dioxol-5-yloxy)propanoic acid} + \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} \xrightarrow[\text{DCM}]{\text{EDCl/HOBt}} \text{Target Compound} $$
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agents | EDCl/HOBt |
| Temperature | RT |
| Yield | 70–75% |
Optimization of Reaction Conditions
Critical parameters affecting yield and purity include:
Solvent Selection
Analytical Characterization
The final compound is validated using:
Spectroscopic Data
Chromatographic Purity
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18, 70:30 MeOH/H$$_2$$O) | 98.5 | 12.7 |
Challenges and Alternative Approaches
- Low Coupling Yields : Steric hindrance from the ethoxyphenyl group reduces reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields to 80%.
- Byproduct Formation : Residual acyl chloride reacts with moisture. In situ generation using CDI (1,1'-carbonyldiimidazole) suppresses hydrolysis.
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Coupling reactions : Piperazine derivatives are often synthesized using nucleophilic substitution or condensation reactions. For example, arylpiperazine intermediates may be coupled with benzo[d][1,3]dioxol-5-yloxy or pyridazin-3-yl moieties under reflux in solvents like ethanol or DMF .
- Purification : Crystallization from ethanol or dichloromethane/hexane mixtures is commonly used to isolate pure products. Melting points and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .
Q. How is the molecular structure confirmed post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, with shifts aligned to aromatic, piperazine, and ether functionalities .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Combustion analysis validates C, H, N content, ensuring stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd/C) or copper iodide may enhance coupling efficiency in pyridazine or piperazine reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while ethanol aids in crystallization .
- Stoichiometric tuning : Adjusting molar ratios of reactants (e.g., benzo[d][1,3]dioxol-5-yloxy precursors) reduces side-product formation .
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Purity verification : Use HPLC to detect impurities or byproducts affecting spectral clarity .
- Polymorphism analysis : X-ray crystallography (e.g., single-crystal studies) can reveal structural conformers not detectable via NMR .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .
Q. What in vitro models are suitable for evaluating cytotoxic activity?
- Cell lines : Human prostate cancer cells (e.g., PC-3 or LNCaP) are standard for arylpiperazine derivatives .
- Assays : MTT or SRB assays quantify cell viability, with IC₅₀ values calculated using dose-response curves (e.g., 0.1–100 µM concentration ranges) .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to validate results .
Q. How to analyze the compound’s target binding affinity?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with receptors like serotonin or dopamine transporters .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
- Radioligand displacement assays : Competitive binding studies using tritiated ligands validate affinity for specific receptors .
Methodological Notes
- Contradiction Management : Conflicting spectral or bioactivity data should be cross-validated using orthogonal techniques (e.g., X-ray vs. NMR for structural confirmation) .
- Safety Protocols : Handle the compound under fume hoods with PPE (gloves, lab coats), as piperazine derivatives may exhibit toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
